molecular formula C22H18FN5O2 B2849128 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-95-2

7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2849128
CAS No.: 1396673-95-2
M. Wt: 403.417
InChI Key: ZWBXCTYOKYSNNV-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. It features a fused pyrimidine core with additional aromatic and heterocyclic substituents.

Preparation Methods

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the pyrimido[4,5-d]pyrimidine core. Key intermediates often include fluorobenzyl derivatives and dihydroisoquinolines.

Reaction Conditions

The synthetic pathway involves:

  • Condensation reactions to form the pyrimidine ring.

  • Fluorination steps to introduce the fluorobenzyl moiety.

  • N-alkylation to attach the isoquinolinyl group.

Industrial Production Methods

In an industrial setting, production would likely involve optimized reaction conditions to maximize yield and purity, such as:

  • High-pressure reactors for condensation steps.

  • Controlled temperature and pH to facilitate fluorination.

  • Advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often yielding oxo-derivatives.

  • Reduction: : Reduction can be used to modify the nitrogen heterocycles.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.

  • Substitution: : Halogenation agents, nucleophiles like amines or alcohols.

Major Products

Products of these reactions include various fluorinated, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound has a wide range of applications in fields such as:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structure.

  • Medicine: : Investigation as a candidate for drug development, particularly targeting central nervous system disorders.

  • Industry: : Use as a precursor in the production of specialized pharmaceuticals or agrochemicals.

Mechanism of Action

The compound's biological activity often involves:

  • Molecular Targets: : Binding to receptors or enzymes, such as protein kinases.

  • Pathways: : Interfering with signaling pathways, potentially inhibiting cell proliferation or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Benzylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione): : Lacks the fluorine atom and isoquinolinyl group.

  • 3-(2-Fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the isoquinolinyl group.

  • 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the fluorobenzyl group.

Unique Features

  • The fluorobenzyl moiety imparts unique electronic properties.

  • The isoquinolinyl group adds steric bulk and potential for additional biological activity.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-18-8-4-3-7-16(18)13-28-20(29)17-11-24-21(25-19(17)26-22(28)30)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11H,9-10,12-13H2,(H,24,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXCTYOKYSNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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